
Nickel;tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-tin compounds are an intriguing class of materials that combine the properties of both nickel and tin. Nickel is a transition metal known for its strength, corrosion resistance, and magnetic properties, while tin is a post-transition metal known for its malleability and resistance to corrosion. When combined, these elements form intermetallic compounds that have unique properties and applications in various fields, including electronics, materials science, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
Nickel-tin compounds can be synthesized through various methods, including:
Solid-State Reactions: This method involves mixing nickel and tin powders and heating them at high temperatures to form intermetallic compounds. The reaction conditions typically include temperatures ranging from 600°C to 1000°C and inert atmospheres to prevent oxidation.
Electrodeposition: This method involves the electrochemical deposition of nickel and tin from a solution containing their respective salts. The process parameters, such as current density, temperature, and electrolyte composition, are carefully controlled to achieve the desired composition and properties of the nickel-tin compound.
Mechanical Alloying: This method involves the mechanical mixing of nickel and tin powders using high-energy ball milling. The repeated fracturing and welding of the powders during milling lead to the formation of intermetallic compounds.
Industrial Production Methods
In industrial settings, nickel-tin compounds are often produced using large-scale solid-state reactions or electrodeposition techniques. These methods are optimized for high yield and consistent quality. For example, the electrodeposition process can be scaled up by using large electrochemical cells and continuous plating lines.
化学反应分析
Types of Reactions
Nickel-tin compounds undergo various chemical reactions, including:
Oxidation: Nickel-tin compounds can be oxidized to form oxides of nickel and tin. For example, heating nickel-tin compounds in the presence of oxygen can lead to the formation of nickel oxide (NiO) and tin oxide (SnO₂).
Reduction: Nickel-tin compounds can be reduced using reducing agents such as hydrogen gas or carbon monoxide. This process can produce pure nickel and tin metals.
Substitution: Nickel-tin compounds can undergo substitution reactions where one element is replaced by another. For example, reacting nickel-tin compounds with halogens can lead to the formation of nickel halides and tin halides.
Common Reagents and Conditions
Common reagents used in the reactions of nickel-tin compounds include oxygen, hydrogen gas, carbon monoxide, and halogens. The reaction conditions vary depending on the desired products but typically involve high temperatures and controlled atmospheres.
Major Products Formed
The major products formed from the reactions of nickel-tin compounds include nickel oxide, tin oxide, nickel halides, and tin halides. These products have various applications in catalysis, electronics, and materials science.
科学研究应用
Nickel-tin compounds have a wide range of scientific research applications, including:
Electronics: Nickel-tin compounds are used in the production of solder materials for electronic components. They provide excellent mechanical strength and corrosion resistance, making them ideal for use in harsh environments.
Catalysis: Nickel-tin compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation reactions. Their unique properties, such as high surface area and catalytic activity, make them valuable in industrial processes.
Materials Science: Nickel-tin compounds are studied for their unique mechanical and thermal properties. They are used in the development of advanced materials for aerospace, automotive, and energy applications.
Biomedical Applications: Nickel-tin compounds are explored for their potential use in biomedical devices and implants due to their biocompatibility and corrosion resistance.
作用机制
The mechanism of action of nickel-tin compounds depends on their specific application. In catalysis, for example, the compounds provide active sites for chemical reactions to occur. The nickel atoms in the compound can adsorb and activate reactant molecules, while the tin atoms can modify the electronic properties of the active sites, enhancing the catalytic activity.
In electronic applications, nickel-tin compounds provide mechanical strength and electrical conductivity, ensuring reliable performance of solder joints and other components. The unique combination of nickel and tin properties allows for the formation of strong, conductive, and corrosion-resistant materials.
相似化合物的比较
Nickel-tin compounds can be compared with other intermetallic compounds, such as:
Nickel-Copper Compounds: These compounds are known for their excellent electrical conductivity and corrosion resistance. nickel-tin compounds offer better mechanical strength and higher melting points.
Nickel-Aluminum Compounds: These compounds are used in high-temperature applications due to their excellent thermal stability. Nickel-tin compounds, on the other hand, provide better corrosion resistance and are more suitable for electronic applications.
Tin-Copper Compounds: These compounds are commonly used in solder materials for electronics. While they offer good electrical conductivity, nickel-tin compounds provide superior mechanical strength and corrosion resistance.
属性
分子式 |
NiSn |
|---|---|
分子量 |
177.40 g/mol |
IUPAC 名称 |
nickel;tin |
InChI |
InChI=1S/Ni.Sn |
InChI 键 |
CLDVQCMGOSGNIW-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Sn] |
相关CAS编号 |
12059-23-3 68849-07-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



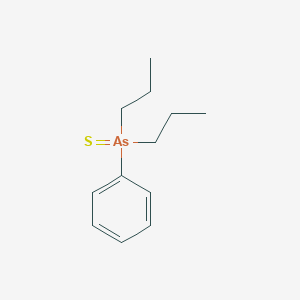
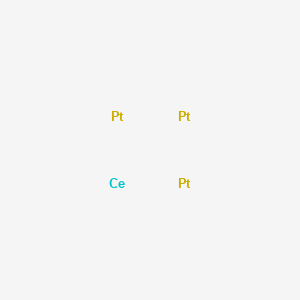


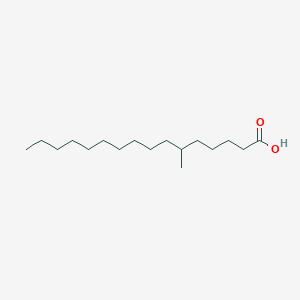
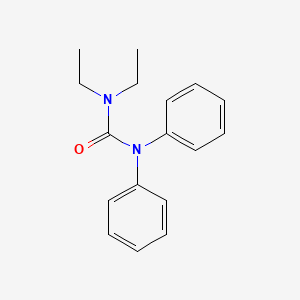
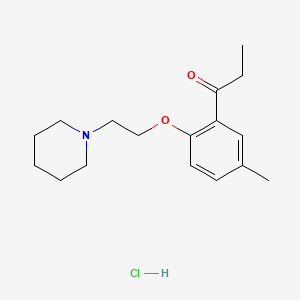
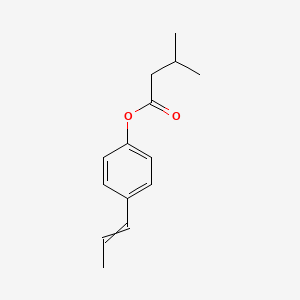
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
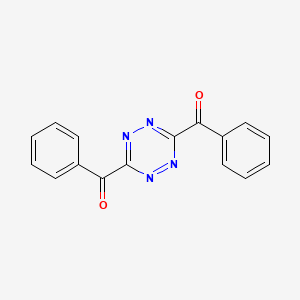
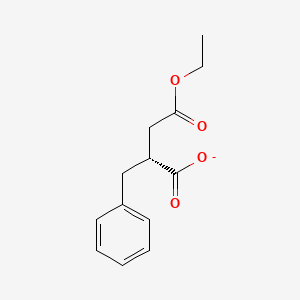
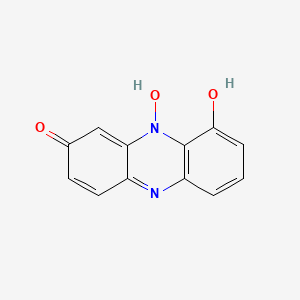
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
